(S,R,S)-AHPC-Me-decanedioic acid
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Overview
Description
(S,R,S)-AHPC-Me-decanedioic acid is a chiral compound with a specific spatial arrangement of atoms The compound’s absolute configuration is denoted by the (S,R,S) notation, indicating the stereochemistry at each chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me-decanedioic acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. The synthetic route may involve the use of chiral catalysts or reagents to ensure the correct stereochemistry. Common reaction conditions include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-Me-decanedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
(S,R,S)-AHPC-Me-decanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-Me-decanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-AHPC-Me-decanedioic acid: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.
(S,S,S)-AHPC-Me-decanedioic acid: Another stereoisomer with unique characteristics.
Decanedioic acid derivatives: Compounds with similar backbone structures but different functional groups.
Highlighting Uniqueness
(S,R,S)-AHPC-Me-decanedioic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C33H48N4O6S |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C33H48N4O6S/c1-21(23-14-16-24(17-15-23)29-22(2)34-20-44-29)35-31(42)26-18-25(38)19-37(26)32(43)30(33(3,4)5)36-27(39)12-10-8-6-7-9-11-13-28(40)41/h14-17,20-21,25-26,30,38H,6-13,18-19H2,1-5H3,(H,35,42)(H,36,39)(H,40,41)/t21-,25+,26-,30+/m0/s1 |
InChI Key |
VZGSCJCJNSNQMH-RVSRZYBWSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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